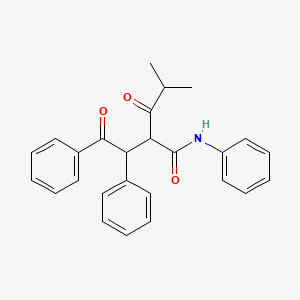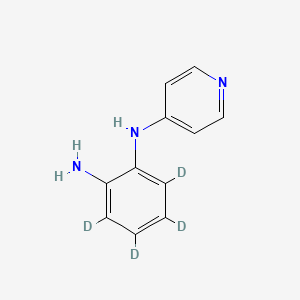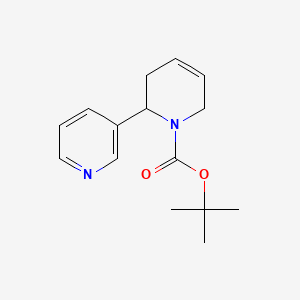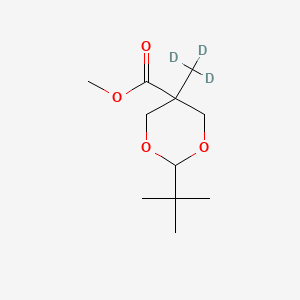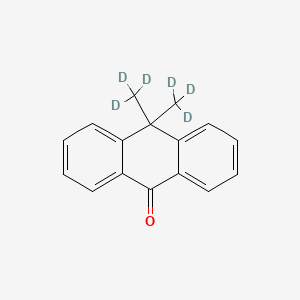
10,10-Dimethylanthrone-d6
Vue d'ensemble
Description
10,10-Dimethylanthrone-d6 is a labeled derivative of Anthrone, with the molecular formula C16H8D6O and a molecular weight of 228.32 . This compound is primarily used in scientific research due to its unique properties and isotopic labeling, which makes it valuable for various analytical and experimental applications.
Méthodes De Préparation
The preparation of 10,10-Dimethylanthrone-d6 involves several synthetic routes and reaction conditions. One notable method includes the following steps :
Substitution Reaction: 2-chlorobenzyl chloride and benzene are mixed to prepare o-chlorodiphenylmethane.
Grignard Reaction: o-chlorodiphenylmethane reacts with magnesium ribbons to form a Grignard reagent.
Addition Reaction: The Grignard reagent reacts with acetone, followed by hydrolysis and condensation reactions to produce 10,10-dimethyl diphenylmethane.
Illumination Bromination and Hydrolysis: Finally, 10,10-dimethyl diphenylmethane undergoes illumination bromination and hydrolysis to yield 10,10-Dimethylanthrone.
This method is efficient, with high yields at each step, and is cost-effective due to the recyclability of some raw materials .
Analyse Des Réactions Chimiques
10,10-Dimethylanthrone-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding anthraquinones.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon.
Substitution: It can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
10,10-Dimethylanthrone-d6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 10,10-Dimethylanthrone-d6 involves its interaction with molecular targets and pathways specific to the study it is used in. For instance, in metabolic studies, it can be incorporated into metabolic pathways, allowing researchers to track its transformation and interaction with various enzymes and substrates .
Comparaison Avec Des Composés Similaires
10,10-Dimethylanthrone-d6 can be compared with other similar compounds such as:
10,10-Dimethylanthrone: The non-deuterated version, which lacks the isotopic labeling.
Anthrone: The parent compound, which serves as the basis for various derivatives.
10,10-Dimethyl-9(10H)-anthracenone: Another derivative with different functional groups.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and experimental precision .
Propriétés
IUPAC Name |
10,10-bis(trideuteriomethyl)anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-16(2)13-9-5-3-7-11(13)15(17)12-8-4-6-10-14(12)16/h3-10H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFCYDIAPRIMLA-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)C3=CC=CC=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C2=CC=CC=C2C(=O)C3=CC=CC=C31)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


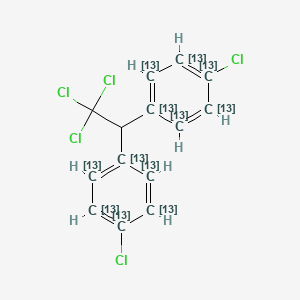

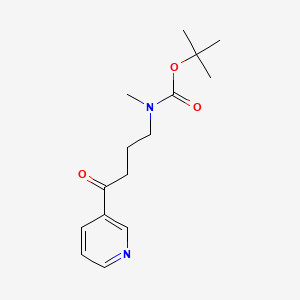
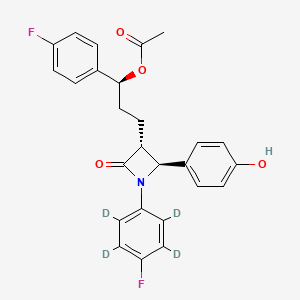
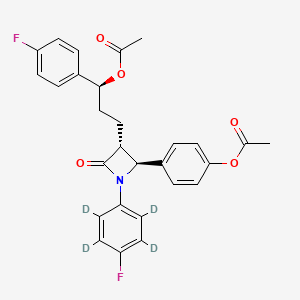
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)
